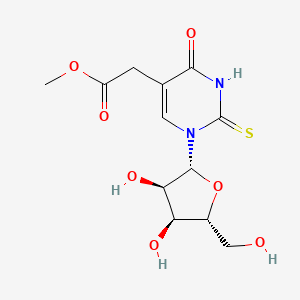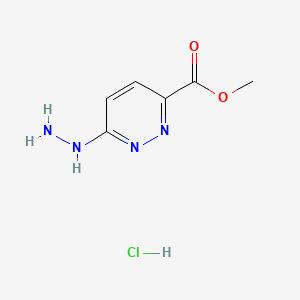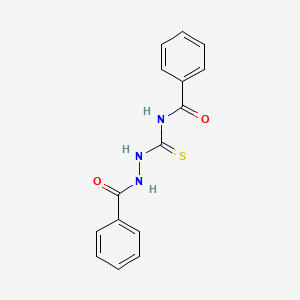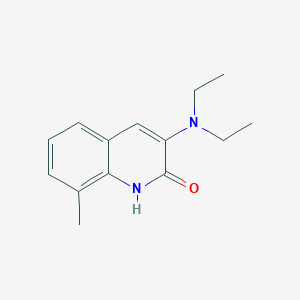
1-Bromo-1,1,2,2-tetradeuteriooctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-1,1,2,2-tetradeuteriooctane (BDO) is a brominated alkane that has been used in a variety of scientific research applications. BDO is a synthetic compound that is typically synthesized in the laboratory and is not found in nature. It is a colorless liquid with a low melting point and boiling point. BDO has a wide range of applications in the fields of biochemistry, pharmacology, and toxicology. BDO has been used in a number of studies to investigate the effects of bromination on the structure and properties of organic compounds.
Applications De Recherche Scientifique
1-Bromo-1,1,2,2-tetradeuteriooctane has been used in a variety of scientific research applications. It has been used as a model compound to study the effects of bromination on the structure and properties of organic compounds. 1-Bromo-1,1,2,2-tetradeuteriooctane has also been used to study the effects of bromination on the reactivity and selectivity of organic reactions. Additionally, 1-Bromo-1,1,2,2-tetradeuteriooctane has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Bromo-1,1,2,2-tetradeuteriooctane is not well understood. It is believed that the bromine atom in 1-Bromo-1,1,2,2-tetradeuteriooctane acts as a Lewis acid, which can promote the formation of a variety of covalent bonds. This reaction can lead to the formation of new compounds, as well as the modification of existing compounds. Additionally, 1-Bromo-1,1,2,2-tetradeuteriooctane can act as a catalyst in a variety of reactions, including the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
The effects of 1-Bromo-1,1,2,2-tetradeuteriooctane on biochemical and physiological processes are not well understood. 1-Bromo-1,1,2,2-tetradeuteriooctane has been shown to have an inhibitory effect on certain enzymes, including cytochrome P450 and acetylcholinesterase. Additionally, 1-Bromo-1,1,2,2-tetradeuteriooctane has been shown to have a toxic effect on certain organisms, including mice and rats.
Avantages Et Limitations Des Expériences En Laboratoire
1-Bromo-1,1,2,2-tetradeuteriooctane has several advantages and limitations when used in laboratory experiments. One advantage of 1-Bromo-1,1,2,2-tetradeuteriooctane is that it is relatively inexpensive and easy to obtain. Additionally, 1-Bromo-1,1,2,2-tetradeuteriooctane is a relatively stable compound and does not require special storage conditions. However, 1-Bromo-1,1,2,2-tetradeuteriooctane has several limitations when used in laboratory experiments. It is a highly reactive compound and can react with other compounds in the environment. Additionally, 1-Bromo-1,1,2,2-tetradeuteriooctane can be toxic to certain organisms and should be handled with care.
Orientations Futures
1-Bromo-1,1,2,2-tetradeuteriooctane has a wide range of potential applications in the scientific research field. Future research should focus on the biochemical and physiological effects of 1-Bromo-1,1,2,2-tetradeuteriooctane on various organisms. Additionally, further research should be conducted to investigate the mechanism of action of 1-Bromo-1,1,2,2-tetradeuteriooctane and its potential therapeutic applications. Furthermore, research should be conducted to investigate the potential toxic effects of 1-Bromo-1,1,2,2-tetradeuteriooctane on humans and other organisms. Finally, research should be conducted to investigate the potential applications of 1-Bromo-1,1,2,2-tetradeuteriooctane in the synthesis of pharmaceuticals and agrochemicals.
Méthodes De Synthèse
1-Bromo-1,1,2,2-tetradeuteriooctane is synthesized by a method known as the Williamson ether synthesis. This method involves the reaction of an alkyl halide with an alcohol in the presence of a base. In the case of 1-Bromo-1,1,2,2-tetradeuteriooctane, the alkyl halide is 1-bromo-1,1,2,2-tetradeuteriooctane and the alcohol is 1-ethoxyethanol. The reaction takes place in the presence of a base, such as sodium hydroxide, to form the ether product. The reaction is typically carried out at room temperature and the product is isolated by distillation.
Propriétés
IUPAC Name |
1-bromo-1,1,2,2-tetradeuteriooctane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Br/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3/i7D2,8D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKOFRJSULQZRM-OSEHSPPNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCC)C([2H])([2H])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-1,1,2,2-tetradeuteriooctane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








